Cas no 1365091-89-9 (ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate)
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate Chemical and Physical Properties
Names and Identifiers
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- ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate
- EN300-1453830
- 1365091-89-9
-
- Inchi: 1S/C13H16O2/c1-4-15-13(14)9-8-12-7-5-6-10(2)11(12)3/h5-9H,4H2,1-3H3/b9-8+
- InChI Key: XEFZYTJNTIIPPN-CMDGGOBGSA-N
- SMILES: O(CC)C(/C=C/C1=CC=CC(C)=C1C)=O
Computed Properties
- Exact Mass: 204.115029749g/mol
- Monoisotopic Mass: 204.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 26.3Ų
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1453830-1.0g |
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate |
1365091-89-9 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1453830-50mg |
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate |
1365091-89-9 | 50mg |
$612.0 | 2023-09-29 | ||
| Enamine | EN300-1453830-100mg |
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate |
1365091-89-9 | 100mg |
$640.0 | 2023-09-29 | ||
| Enamine | EN300-1453830-250mg |
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate |
1365091-89-9 | 250mg |
$670.0 | 2023-09-29 | ||
| Enamine | EN300-1453830-500mg |
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate |
1365091-89-9 | 500mg |
$699.0 | 2023-09-29 | ||
| Enamine | EN300-1453830-1000mg |
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate |
1365091-89-9 | 1000mg |
$728.0 | 2023-09-29 | ||
| Enamine | EN300-1453830-2500mg |
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate |
1365091-89-9 | 2500mg |
$1428.0 | 2023-09-29 | ||
| Enamine | EN300-1453830-5000mg |
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate |
1365091-89-9 | 5000mg |
$2110.0 | 2023-09-29 | ||
| Enamine | EN300-1453830-10000mg |
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate |
1365091-89-9 | 10000mg |
$3131.0 | 2023-09-29 |
ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate Related Literature
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate
Introduction to Ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate (CAS No. 1365091-89-9)
Ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate, a compound with the chemical identifier CAS No. 1365091-89-9, is a specialized organic molecule that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has been the subject of extensive studies due to its potential applications in various scientific domains.
The molecular structure of ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate consists of an ester group attached to a conjugated system of a phenyl ring and a propenone moiety. This configuration imparts distinct electronic and steric properties to the molecule, making it a versatile candidate for synthetic chemistry and drug development. The presence of two methyl groups at the 2 and 3 positions of the phenyl ring enhances its stability and reactivity, which are crucial factors in its utility as a building block in organic synthesis.
In recent years, there has been growing interest in exploring the pharmacological properties of this compound. Studies have indicated that ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate exhibits promising biological activities that could be leveraged in the development of novel therapeutic agents. Research has focused on its potential role in modulating various biological pathways, including those involved in inflammation, pain perception, and neurochemical signaling.
One of the most compelling aspects of this compound is its ability to interact with biological targets in a selective manner. The conjugated system and the ester functionality provide specific binding interactions with enzymes and receptors, which are essential for drug efficacy. For instance, preliminary studies have suggested that it may have inhibitory effects on certain enzymes implicated in metabolic disorders. This makes it an attractive candidate for further investigation as a lead compound in drug discovery programs.
The synthesis of ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate represents another area of active research. The development of efficient synthetic routes is crucial for both academic research and industrial applications. Recent advancements in synthetic methodologies have enabled the production of this compound with high yield and purity, facilitating its use in more complex chemical transformations. The optimization of these synthetic pathways has also opened up new possibilities for derivative synthesis, allowing researchers to explore modified versions of the molecule with enhanced properties.
The role of computational chemistry in studying ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate cannot be overstated. Molecular modeling techniques have provided valuable insights into its structural features and interactions with biological targets. These computational studies have helped researchers predict the behavior of the compound in various environments, thereby guiding experimental design and improving the success rate of synthetic efforts. The integration of experimental data with computational predictions has become a cornerstone of modern drug discovery research.
In conclusion, ethyl (2E)-3-(2,3-dimethylphenyl)prop-2-enoate (CAS No. 1365091-89-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and biological activities make it a valuable asset in the quest for new therapeutic agents. As research continues to uncover more about its properties and applications, this compound is poised to play a pivotal role in advancing our understanding of disease mechanisms and developing innovative treatment strategies.
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